Product packaging for 4-(2,5-Dichlorophenyl)-4-oxobutyric acid(Cat. No.:CAS No. 52240-14-9)

4-(2,5-Dichlorophenyl)-4-oxobutyric acid

Cat. No.: B1325329
CAS No.: 52240-14-9
M. Wt: 247.07 g/mol
InChI Key: FZLOKTSWFCRCNC-UHFFFAOYSA-N
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Description

Significance as a Central Building Block and Synthetic Intermediate in Organic Synthesis

The structural features of 4-(2,5-Dichlorophenyl)-4-oxobutyric acid make it a significant building block for creating more complex molecules. Its dichlorinated phenyl ring, combined with the reactive keto and carboxylic acid groups, allows for a variety of chemical modifications. This versatility is crucial in multi-step synthetic pathways.

This compound and its analogs are particularly useful in the synthesis of heterocyclic compounds. For instance, similar structures like 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid are used to prepare pyridazinone derivatives by reacting with hydrazines. mdpi.comnih.gov Such reactions highlight the utility of the oxobutyric acid backbone in constructing cyclic systems, which are prevalent in pharmaceuticals and agrochemicals. The ketone and carboxylic acid functionalities provide reactive sites for cyclization reactions, a fundamental strategy in organic synthesis.

Overview of Related Oxobutanoic Acid Chemistry and its Academic Trajectory

This compound belongs to the class of gamma-keto acids (or 4-oxoacids), which are characterized by a ketone group on the third carbon from the carboxylic acid. wikipedia.orgtuscany-diet.net This class of compounds is a subset of the broader group of keto acids, which are organic compounds containing both a carboxylic acid and a ketone functional group. wikipedia.orgdbpedia.org

The position of the ketone relative to the carboxylic acid dictates the chemical properties and applications of the molecule:

Alpha-keto acids (2-oxoacids) have the ketone group adjacent to the carboxylic acid and are important in biological pathways like the Krebs cycle. wikipedia.orgtuscany-diet.net

Beta-keto acids (3-oxoacids) , such as acetoacetic acid, have the ketone group on the second carbon from the carboxylic acid and are known to be relatively unstable. wikipedia.orgwikipedia.org

Gamma-keto acids (4-oxoacids) , like levulinic acid, are noted for their stability and versatility in synthesis. wikipedia.orgtuscany-diet.net

The chemistry of gamma-keto acids is well-established and they serve as precursors for a wide range of chemical structures. Their bifunctional nature allows them to be used in the synthesis of various heterocyclic systems like pyridazinones, as well as in the formation of other complex organic molecules. The academic interest in these compounds stems from their ability to act as versatile intermediates in the construction of molecules with potential biological activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8Cl2O3 B1325329 4-(2,5-Dichlorophenyl)-4-oxobutyric acid CAS No. 52240-14-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2,5-dichlorophenyl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O3/c11-6-1-2-8(12)7(5-6)9(13)3-4-10(14)15/h1-2,5H,3-4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZLOKTSWFCRCNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)CCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60645416
Record name 4-(2,5-Dichlorophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52240-14-9
Record name 4-(2,5-Dichlorophenyl)-4-oxobutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60645416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 4 2,5 Dichlorophenyl 4 Oxobutyric Acid

Established Synthetic Routes and Mechanistic Studies

The primary established method for synthesizing 4-(2,5-Dichlorophenyl)-4-oxobutyric acid is the Friedel-Crafts acylation, a cornerstone of C-C bond formation in aromatic chemistry. masterorganicchemistry.com

Friedel-Crafts Acylation Protocols and Reaction Specificity

The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aromatic ketones. imist.ma In the context of this compound, this reaction involves the acylation of 1,4-dichlorobenzene (B42874) with succinic anhydride (B1165640).

The reaction is catalyzed by a strong Lewis acid, most commonly aluminum chloride (AlCl₃). The mechanism begins with the activation of the acylating agent, succinic anhydride, by the Lewis acid. The AlCl₃ coordinates to one of the carbonyl oxygens of the anhydride, polarizing the C-O bond and making the other carbonyl carbon a highly potent electrophile, an acylium ion. stackexchange.comsigmaaldrich.comyoutube.com

Reaction Mechanism Steps:

Formation of the Acylium Ion: The Lewis acid (AlCl₃) reacts with succinic anhydride to form a highly reactive acylium ion intermediate. stackexchange.com This ion is stabilized by resonance. youtube.com

Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 1,4-dichlorobenzene attacks the electrophilic acylium ion. This step disrupts the aromaticity of the ring, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. stackexchange.com

Rearomatization: A base, typically AlCl₄⁻ (formed from the catalyst), removes a proton from the carbon atom bearing the new substituent, restoring the aromaticity of the ring and yielding the final product. The AlCl₃ catalyst is regenerated in this step. stackexchange.com

A crucial aspect of this synthesis is reaction specificity , particularly regioselectivity. The starting material is 1,4-dichlorobenzene. The two chlorine atoms are ortho-, para-directing but also deactivating groups. The acylation occurs at the position ortho to one chlorine atom and meta to the other, resulting in the 2,5-dichloro substitution pattern on the phenyl ring of the product. Studies on the benzoylation of dichlorobenzenes confirm that the para-isomer (1,4-dichlorobenzene) yields the 2,5-disubstituted product. rsc.org The electron-withdrawing nature of the resulting ketone group deactivates the aromatic ring, which advantageously prevents further acylation reactions. organic-chemistry.orgrsc.org

Multi-step Organic Synthesis Pathways and Optimization

While direct Friedel-Crafts acylation is the most common route, multi-step synthesis pathways offer alternative strategies, particularly in the context of creating diverse chemical libraries or integrating syntheses into continuous flow processes. nih.govsyrris.jp A multi-step approach could involve the initial synthesis of a more complex aryl precursor followed by a modification to introduce the oxobutyric acid side chain.

Optimization of these pathways is critical for industrial applications and focuses on several key parameters:

Reaction Conditions: Adjusting temperature, reaction time, and pressure can significantly impact yield and purity.

Catalyst Loading: In traditional Friedel-Crafts reactions, more than a stoichiometric amount of the Lewis acid catalyst is often required because both the reactant anhydride and the ketone product can form complexes with it. organic-chemistry.orgwikipedia.org Optimizing the amount of catalyst is a key area of research to reduce waste and cost.

Solvent Choice: The choice of solvent can influence reactant solubility and reaction rate. While traditional syntheses may use solvents like nitrobenzene (B124822) or carbon disulfide, modern approaches aim for greener alternatives. rsc.org

Innovations in multi-step synthesis include the use of flow chemistry, where reagents are pumped through reactors containing immobilized catalysts or reagents. This approach allows for multiple synthetic transformations in a continuous sequence, reducing manual handling, improving safety, and often decreasing reaction times. syrris.jp Such a process could be designed for the production of this compound, integrating the acylation and subsequent purification steps into a single, automated sequence.

Novel Synthetic Strategies and Process Innovation

Driven by the principles of green chemistry, recent research has focused on developing more sustainable and efficient methods for Friedel-Crafts type reactions. researchgate.netchemistryjournals.net These innovations center on improving selectivity and developing advanced catalytic systems.

Development of Catalytic Approaches and Optimized Reaction Conditions

Significant innovation has occurred in the development of alternative catalysts to the traditional homogeneous Lewis acids like AlCl₃, which are often required in stoichiometric amounts and generate corrosive waste. imist.maresearchgate.net The goal is to create catalytic systems that are reusable, require smaller quantities, and operate under milder, more environmentally friendly conditions.

Novel Catalytic Systems:

Solid Acid Catalysts: Heterogeneous catalysts such as zeolites (e.g., Zeolite Hβ, Zeolite Y), metal oxides (e.g., ZnO, SnO₂), and clays (B1170129) are highly attractive because they can be easily separated from the reaction mixture by filtration and can often be reused. researchgate.netacs.orgresearchgate.netijcps.org These catalysts offer process simplification and waste reduction. For instance, Zeolite Hβ has been shown to be an efficient catalyst for the acylation of activated arenes under solvent-free conditions. ijcps.org Ultrathin nanosheets of SnO₂ have also been used for regioselective Friedel-Crafts acylation, affording high yields under solvent-free conditions. acs.org

Reusable Lewis Catalysts: Research has explored recyclable catalysts like sodium tetrachloroferrate (NaFeCl₄), which retains its catalytic activity even after aqueous workup. google.com

Ionic Liquids: Ionic liquids have been investigated as both solvents and catalysts for Friedel-Crafts reactions. beilstein-journals.org They offer advantages such as low vapor pressure and high thermal stability. Systems using iron(III) chloride hexahydrate in tunable aryl alkyl ionic liquids (TAAILs) have been developed for robust acylation of various substrates. beilstein-journals.org

Triflate Catalysts: Metal triflates, such as hafnium triflate (Hf(OTf)₄), have been used successfully for the catalytic acylation of unactivated benzenes like chlorobenzene. capes.gov.br

The table below summarizes various catalytic systems developed for Friedel-Crafts acylation reactions, highlighting the trend towards more sustainable and efficient methodologies.

Catalyst TypeExamplesKey AdvantagesTypical Conditions
Traditional Lewis AcidsAlCl₃, FeCl₃High reactivity, well-establishedStoichiometric amounts, anhydrous, often harsh
Solid Acids (Zeolites)Zeolite Y, Zeolite HβReusable, easily separated, environmentally friendlySolvent-free or with solvent, elevated temperatures
Solid Acids (Metal Oxides)ZnO, SnO₂, In₂O₃/MCM-41Reusable, can be highly active and selectiveSolvent-free, room to elevated temperatures
Metal TriflatesHf(OTf)₄, Yb(OTf)₃Highly active, can be used in catalytic amountsOften with a co-catalyst (e.g., TfOH)
Ionic LiquidsChloroaluminates, TAAILs with FeCl₃Act as both solvent and catalyst, recyclableModerate temperatures (40-60°C), tolerates air

Optimization of reaction conditions for these novel catalysts involves systematically varying parameters such as catalyst loading, temperature, and reactant ratios to maximize yield and selectivity while minimizing energy consumption and waste. acs.org

Molecular Structure and Conformational Analysis of 4 2,5 Dichlorophenyl 4 Oxobutyric Acid

Experimental Structural Elucidation Techniques

Experimental determination of the precise three-dimensional arrangement of atoms and molecules in a crystalline solid is primarily achieved through techniques such as single-crystal X-ray diffraction.

Single-Crystal X-ray Diffraction (XRD) Studies and Geometric Parameters

As of the latest available data, there are no published single-crystal X-ray diffraction studies specifically for 4-(2,5-Dichlorophenyl)-4-oxobutyric acid. Consequently, experimentally determined geometric parameters such as bond lengths, bond angles, and torsion angles for this compound are not available. This type of study would be invaluable for definitively establishing its molecular architecture in the solid state.

Theoretical Conformational Analysis

In the absence of experimental data, theoretical methods provide a powerful tool for investigating the conformational preferences of a molecule. These computational approaches can explore the potential energy landscape to identify stable conformers.

Potential Energy Surface (PES) Scans and Identification of Stable Conformers

A thorough search of scientific databases and computational chemistry literature did not reveal any specific studies on the potential energy surface (PES) of this compound. Such a study would involve systematically varying key dihedral angles within the molecule to calculate the corresponding energy changes, thereby mapping out the energy landscape and identifying the most stable three-dimensional shapes (conformers) of the molecule in the gas phase or in solution. Without these specific calculations, a definitive characterization of its conformational isomers and the energy barriers between them cannot be provided.

Advanced Spectroscopic Characterization and Vibrational Analysis

Vibrational Spectroscopy Investigations

Fourier Transform Infrared (FT-IR) Spectroscopy Studies

Specific FT-IR spectral data, including peak positions and intensities for 4-(2,5-Dichlorophenyl)-4-oxobutyric acid, are not available in the reviewed literature.

Fourier Transform Raman (FT-Raman) Spectroscopy Studies

Specific FT-Raman spectral data for this compound could not be located in published scientific sources.

Comprehensive Analysis of Characteristic Vibrational Modes and Assignments

A detailed assignment of vibrational modes requires correlation between experimental FT-IR and FT-Raman data and, ideally, theoretical calculations (e.g., Potential Energy Distribution analysis). This information is not available for this compound.

Experimental Data Validation with Theoretical Predictions

No theoretical studies (e.g., using Density Functional Theory) that predict the vibrational frequencies of this compound and compare them with experimental results have been found.

Electronic Spectroscopy Investigations

Ultraviolet-Visible (UV-Vis) Spectroscopy Studies

Experimental UV-Vis absorption spectra, including absorption maxima (λmax) and corresponding electronic transition assignments for this compound, are not documented in the available literature.

Theoretical Prediction of Electronic Transitions via TD-DFTmdpi.com

Due to the absence of specific research data, a detailed analysis and data table for the theoretical prediction of electronic transitions of this compound via TD-DFT cannot be provided.

Quantum Chemical and Computational Investigations of 4 2,5 Dichlorophenyl 4 Oxobutyric Acid

Density Functional Theory (DFT) Applications in Molecular Modeling

DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and various electronic properties.

This section would typically present the calculated bond lengths, bond angles, and dihedral angles of the molecule's most stable conformation as determined by DFT calculations, often using a basis set like B3LYP/6-311++G(d,p). These theoretical parameters are usually validated by comparison with experimental data from techniques like X-ray diffraction, if available. However, no such computational or experimental structural data has been published for 4-(2,5-Dichlorophenyl)-4-oxobutyric acid.

Computational vibrational analysis predicts the infrared (IR) and Raman spectra of a molecule. The calculated frequencies and their corresponding vibrational modes (e.g., stretching, bending) are assigned using Potential Energy Distribution (PED) analysis. This theoretical spectrum can be compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure. For this compound, these specific calculations and assignments are not found in the literature.

Chemical Reactivity and Transformation Chemistry of 4 2,5 Dichlorophenyl 4 Oxobutyric Acid

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group (–COOH) is a primary site for nucleophilic acyl substitution and reduction reactions. These transformations are fundamental in converting the acid into other important functional groups like esters, amides, and alcohols.

Esterification: In the presence of an acid catalyst, 4-(2,5-Dichlorophenyl)-4-oxobutyric acid can react with alcohols to form esters. This reversible reaction, known as Fischer esterification, involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol nucleophile. libretexts.org

Amide Formation: Direct reaction with amines is generally inefficient because amines, being basic, deprotonate the carboxylic acid to form an unreactive carboxylate salt. libretexts.org Therefore, the carboxylic acid must first be "activated." Common activating agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which convert the hydroxyl group into a better leaving group, facilitating the subsequent nucleophilic attack by an amine.

Reduction to Primary Alcohols: Strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) in tetrahydrofuran (B95107) (BH₃/THF) can reduce the carboxylic acid group to a primary alcohol. libretexts.org Borane is often preferred due to its relative safety and its selectivity for carboxylic acids over other functional groups. libretexts.org

Conversion to Acyl Chlorides: The hydroxyl group of the carboxylic acid can be replaced by a chlorine atom using reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). savemyexams.com The resulting acyl chloride is significantly more reactive than the parent carboxylic acid and serves as a key intermediate for synthesizing esters, amides, and other acid derivatives under milder conditions. savemyexams.com

Reaction Type Reagent(s) Product Functional Group
Fischer EsterificationAlcohol (e.g., Methanol, Ethanol), Acid Catalyst (e.g., H₂SO₄)Ester
Amide FormationAmine, Activating Agent (e.g., DCC, EDC)Amide
ReductionLithium aluminum hydride (LiAlH₄) or Borane (BH₃/THF)Primary Alcohol
Acyl Chloride FormationThionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅)Acyl Chloride

Reactions Involving the Ketone Moiety

The ketone group features an electrophilic carbonyl carbon that is susceptible to attack by nucleophiles. It can also be reduced to a secondary alcohol.

Reduction to Secondary Alcohols: The ketone can be selectively reduced to a secondary alcohol using hydride reagents like sodium borohydride (B1222165) (NaBH₄). NaBH₄ is a milder reducing agent than LiAlH₄ and will typically reduce the ketone without affecting the carboxylic acid moiety.

Hydrazone Formation: The ketone readily reacts with hydrazine (B178648) and its derivatives (e.g., phenylhydrazine) to form hydrazones. For instance, the reaction of a similar 4-oxo-butanoic acid derivative with phenylhydrazine (B124118) yields the corresponding phenylhydrazone. mdpi.com This reaction is a condensation process involving the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by the elimination of a water molecule.

Reaction Type Reagent(s) Product Functional Group
ReductionSodium borohydride (NaBH₄)Secondary Alcohol
Hydrazone FormationHydrazine, PhenylhydrazineHydrazone, Phenylhydrazone

Electrophilic and Nucleophilic Substitution Reactions on the Dichlorophenyl Ring

The reactivity of the dichlorophenyl ring is heavily influenced by its substituents: the two chlorine atoms and the acyl group.

Electrophilic Aromatic Substitution (EAS): The aromatic ring of this compound is strongly deactivated towards electrophilic attack. masterorganicchemistry.com Both the chlorine atoms (through induction) and the acyl group (through induction and resonance) are electron-withdrawing groups. These groups reduce the electron density of the benzene (B151609) ring, making it less nucleophilic and thus less reactive towards electrophiles. masterorganicchemistry.com Consequently, harsh reaction conditions would be required for electrophilic substitution reactions like nitration, halogenation, or Friedel-Crafts reactions, and yields would likely be low.

Nucleophilic Aromatic Substitution (NAS): In contrast to its deactivation towards electrophiles, the presence of strong electron-withdrawing groups activates the aryl ring for nucleophilic aromatic substitution. libretexts.orgmasterorganicchemistry.com For NAS to occur, a leaving group (in this case, one of the chlorine atoms) must be present on the ring. The reaction proceeds through a resonance-stabilized carbanionic intermediate (a Meisenheimer complex). youtube.com The electron-withdrawing acyl group and the second chlorine atom help to stabilize this negative charge, particularly when the nucleophilic attack occurs at the ortho or para positions relative to the withdrawing group. libretexts.orgmasterorganicchemistry.com Therefore, this compound can potentially undergo substitution of one of its chlorine atoms by strong nucleophiles.

Substitution Type Reactivity Reason
Electrophilic (EAS)Highly DeactivatedThe acyl group and chlorine atoms are strong electron-withdrawing groups, reducing the ring's nucleophilicity. masterorganicchemistry.com
Nucleophilic (NAS)ActivatedThe acyl group and chlorine atoms are electron-withdrawing, which can stabilize the negatively charged intermediate. libretexts.orgmasterorganicchemistry.comyoutube.com

Intramolecular Cyclization Reactions and Annulation Strategies

The presence of both a ketone and a carboxylic acid at the 1- and 4-positions of the butyric acid chain makes the molecule an excellent substrate for intramolecular cyclization reactions, leading to the formation of various heterocyclic systems.

Formation of Pyridazinones: One of the most common cyclization pathways involves condensation with hydrazines. The reaction of 4-oxo-butanoic acids with hydrazine hydrate (B1144303) can lead to the formation of six-membered dihydropyridazinone rings. mdpi.com This process involves the initial formation of a hydrazone at the ketone, followed by an intramolecular nucleophilic attack of the second nitrogen of the hydrazine onto the carboxylic acid (or its activated form), leading to ring closure.

Formation of Furanones: Intramolecular cyclization can also lead to five-membered rings. For example, derivatives of 2-hydrazono-4-oxobutanoic acids have been shown to undergo intramolecular cyclization in the presence of reagents like propionic anhydride (B1165640) to yield 3-hydrazonofuran-2(3H)-ones. chimicatechnoacta.ruresearchgate.net This suggests a potential pathway for this compound derivatives to form furanone structures.

Annulation Strategies: Annulation refers to the formation of a new ring onto an existing molecule. The reactive ketone and carboxylic acid functionalities can participate in annulation reactions. For instance, copper-catalyzed [4+1] annulation reactions have been used to synthesize pyrrole (B145914) rings, showcasing how buta-1,3-diyne systems can be constructed and cyclized. rsc.org While not a direct reaction of the title compound, it illustrates the potential of the 4-oxobutyric acid scaffold in building more complex, fused-ring systems.

Reactant/Condition Resulting Heterocycle Reference Reaction
Hydrazine HydrateDihydropyridazinoneCondensation of a 4-oxo-butanoic acid derivative with hydrazine. mdpi.com
Propionic AnhydrideFuran-2(3H)-oneCyclization of a 2-hydrazono-4-oxobutanoic acid derivative. chimicatechnoacta.ruresearchgate.net

Derivatization and Heterocyclic Compound Synthesis from 4 2,5 Dichlorophenyl 4 Oxobutyric Acid

Synthesis of Substituted Butanoic Acid Derivatives for Chemical Diversification

4-(2,5-Dichlorophenyl)-4-oxobutyric acid serves as a versatile starting material for the synthesis of a variety of substituted butanoic acid derivatives. The presence of a ketone and a carboxylic acid functional group allows for a wide range of chemical modifications, enabling the diversification of the molecular structure for various applications, including the development of new bioactive compounds.

A key strategy for derivatization involves the reaction at the α-carbon to the carboxylic acid. While specific examples starting from the 2,5-dichloro isomer are not extensively documented, analogous reactions with similar compounds, such as 4-(3,4-dichlorophenyl)-4-oxobutanoic acid derivatives, demonstrate the synthetic potential. For instance, the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrine yields 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid nih.govresearchgate.netmdpi.com. This Michael addition reaction highlights how the butanoic acid chain can be functionalized with bulky heterocyclic moieties.

Furthermore, the ketone group can be targeted for derivatization. For example, reaction with phenylhydrazine (B124118) can convert the ketone into a phenylhydrazone, as demonstrated by the synthesis of 4-(3,4-dichlorophenyl)-4-phenylhydrazono-2-(4-antipyrinyl)butanoic acid from its corresponding ketone precursor nih.govmdpi.com. These reactions illustrate the potential of this compound to be transformed into a diverse library of butanoic acid derivatives through reactions at both the butanoic acid backbone and the ketone functionality.

Table 1: Examples of Butanoic Acid Derivatization (Analogous Reactions)

Starting Material Analogue Reagent Product Reaction Type
4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid Antipyrine 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid Michael Addition

Formation of Pyridazine Derivatives

The γ-keto acid structure of this compound makes it an ideal precursor for the synthesis of pyridazine and pyridazinone heterocycles. These six-membered rings, containing two adjacent nitrogen atoms, are prevalent in many biologically active compounds.

The synthesis of pyridazinones is typically achieved through the condensation reaction of a γ-keto acid with a hydrazine (B178648) derivative. The reaction of this compound with hydrazine hydrate (B1144303) (H₂NNH₂) would lead to the formation of 6-(2,5-dichlorophenyl)-4,5-dihydropyridazin-3(2H)-one. This reaction proceeds via initial formation of a hydrazone at the ketone, followed by intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the carboxylic acid group, with subsequent dehydration.

Research on the analogous compound, 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid, confirms this synthetic route. Its reaction with hydrazine hydrate in boiling butanol yields the corresponding 6-(3,4-dichlorophenyl)-4-(4-antipyrinyl)-4,5-dihydropyridazin-3(2H)-one nih.govresearchgate.netmdpi.com. The resulting dihydropyridazinone can be further modified. For instance, dehydrogenation using a bromine/acetic acid mixture can introduce a double bond into the ring, yielding the aromatic pyridazinone system nih.gov.

Table 2: Synthesis of Pyridazinone Derivatives (Analogous Reactions)

Starting Material Analogue Reagent Product
4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid Hydrazine Hydrate 6-(3,4-dichlorophenyl)-4-(4-antipyrinyl)-4,5-dihydropyridazin-3(2H)-one

These examples strongly suggest that this compound is a highly effective substrate for the synthesis of a variety of substituted pyridazinone derivatives.

Utility in 2-Furanone Synthesis and Subsequent Chemical Transformations

The 4-oxobutanoic acid framework is a key precursor for the synthesis of 2(5H)-furanones, also known as γ-butenolides. These structures are present in numerous natural products and possess a wide range of biological activities. The conversion of a γ-keto acid like this compound into a furanone ring can be envisioned through intramolecular cyclization.

In solution, γ-keto acids can exist in equilibrium with their cyclic tautomer, a 5-hydroxy-dihydrofuran-2-one (a lactol). Dehydration of this cyclic intermediate leads to the formation of the corresponding 2(5H)-furanone. This dehydration can typically be promoted by acidic conditions. The product of this reaction would be 5-(2,5-dichlorophenyl)-2(5H)-furanone.

While direct synthesis from simple 4-aryl-4-oxobutanoic acids requires specific conditions, more complex butanoic acid scaffolds have been shown to undergo such cyclizations. For example, substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids undergo intramolecular cyclization in the presence of propionic anhydride (B1165640) to form N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides researchgate.netresearchgate.net. This demonstrates the propensity of the 4-oxobutanoic acid backbone to form the furanone ring system.

Once formed, the 2-furanone ring is a versatile intermediate for further chemical transformations, including Michael additions and aldol reactions, allowing for the synthesis of complex molecular architectures fishersci.caresearchgate.net.

Precursor Role in the Synthesis of Quinolines and Related Heterocycles

Quinolines are a class of nitrogen-containing heterocyclic compounds that form the core of many synthetic drugs and alkaloids. Various classical methods for quinoline synthesis can be adapted to use γ-keto acids or their derivatives as starting materials, suggesting a potential role for this compound in this area.

One of the most relevant methods is the Pfitzinger synthesis , which involves the reaction of isatin (or its derivatives) with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids pharmaguideline.comresearchgate.net. The methylene group adjacent to the ketone in this compound could potentially react with the ketone of isatin, leading, after cyclization and dehydration, to a substituted quinoline-4-carboxylic acid.

Another relevant approach is the Combes quinoline synthesis , where an aniline is condensed with a β-dicarbonyl compound pharmaguideline.comiipseries.org. While not a direct application, derivatives of this compound could be transformed into suitable 1,3-dicarbonyl-type synthons for this reaction.

Furthermore, the Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group pharmaguideline.comresearchgate.net. The reactive methylene group of this compound could potentially be utilized in a Friedländer-type condensation with a suitable 2-aminoaryl ketone, such as 2-aminobenzophenone, to construct a polysubstituted quinoline ring. These established synthetic routes underscore the potential of this compound as a building block for accessing complex quinoline structures.

Applications in Scaffold Generation for Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry for optimizing lead compounds to enhance efficacy and reduce toxicity nih.govresearchgate.net. The core structure of a molecule, or its scaffold, is systematically modified to understand how changes in its chemical features affect its biological activity.

This compound is an excellent starting point for generating molecular scaffolds for SAR investigations. The heterocyclic derivatives synthesized from this compound, such as pyridazinones and quinolines, represent privileged structures in drug discovery.

Key features that make this compound and its derivatives suitable for SAR studies include:

Multiple points for diversification: As discussed in previous sections, both the dichlorophenyl ring and the heterocyclic core can be readily functionalized. Substituents can be introduced on the phenyl ring, the heterocyclic ring, or any side chains.

Defined three-dimensional structure: The resulting heterocyclic scaffolds provide a rigid framework that presents substituents in a well-defined spatial orientation, which is crucial for probing interactions with biological targets like enzymes or receptors.

Access to diverse chemical spaces: From a single starting material, libraries of compounds with varying electronic properties, steric bulk, and hydrogen bonding capabilities can be generated.

For example, in a library of pyridazinone derivatives, the 2,5-dichloro substitution on the phenyl ring can be systematically changed to other halogen patterns or to electron-donating or -withdrawing groups. Similarly, the pyridazinone ring itself can be substituted at various positions. By testing these analogues in biological assays, a detailed SAR profile can be constructed, guiding the design of more potent and selective compounds. The value of dichlorophenyl moieties in modulating biological activity has been demonstrated in SAR studies of various kinase inhibitors and other therapeutic agents jinsoolim.comnih.govnih.gov.

Table 3: Potential Modification Sites for SAR Studies on a Pyridazinone Scaffold

Scaffold Region Potential Modifications Purpose of Modification
Dichlorophenyl Ring Vary position and nature of substituents (e.g., F, Cl, Br, CH₃, OCH₃) Probe hydrophobic and electronic interactions in binding pocket
Pyridazinone Ring N-alkylation/arylation, substitution at C4 and C5 Modify solubility, metabolic stability, and vectoral orientation

This strategic approach allows medicinal chemists to systematically explore the chemical space around a core scaffold to identify compounds with optimal pharmacological properties.

Future Research Directions and Advanced Methodological Integration

Integration of Machine Learning and Artificial Intelligence in Compound Research

The application of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the study of specific chemical entities like 4-(2,5-Dichlorophenyl)-4-oxobutyric acid. nih.gov These computational tools can analyze vast datasets to predict molecular properties, identify potential biological activities, and even suggest novel synthetic pathways, thereby accelerating the research and development cycle. mdpi.com

ML models, particularly deep neural networks (DNNs), can be trained on large databases of compounds to learn complex structure-property relationships. mdpi.com For this compound, this could involve developing quantitative structure-activity relationship (QSAR) models to predict its potential biological targets or absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. nih.gov By inputting molecular descriptors, these models can rapidly screen the compound against various biological endpoints, guiding further experimental investigation. Reinforcement learning algorithms could also be employed to design novel analogs with optimized properties by iteratively modifying the parent structure. nih.gov

Research Findings:

Predictive Modeling: Supervised learning algorithms can be used to train models on labeled datasets to predict outcomes and identify patterns. nih.gov For a compound like this compound, a model could be developed to predict its physicochemical properties, such as solubility or melting point, based on its molecular fingerprint. mdpi.com

Target Identification: By comparing the structural and chemical features of this compound with those of drugs with known protein targets, ML models can infer potential biological interactions. nih.govmdpi.com This approach helps in identifying its potential as a lead compound in drug discovery.

ADMET Prediction: A significant challenge in drug development is unfavorable ADMET properties. AI-driven platforms can predict these properties early in the discovery phase, reducing the likelihood of late-stage failures. nih.gov Models can be developed to specifically assess the potential hepatotoxicity or metabolic stability of this compound.

Below is a table of molecular descriptors that would be used as input for such machine learning models.

DescriptorValue for this compoundPotential Application in ML Models
Molecular Weight247.08 g/mol Predicting bioavailability and transport properties.
XlogP (Predicted)2.3Estimating membrane permeability and solubility.
Hydrogen Bond Donors1Influencing binding affinity to biological targets.
Hydrogen Bond Acceptors3Determining solubility and binding characteristics.
Polar Surface Area54.37 ŲPredicting transport across the blood-brain barrier.

Exploration of Novel Reaction Pathways and Catalytic Systems for Enhanced Efficiency

The synthesis of this compound is traditionally achieved through methods like the Friedel-Crafts acylation of 1,4-dichlorobenzene (B42874) with succinic anhydride (B1165640), often requiring a stoichiometric amount of a Lewis acid catalyst like aluminum chloride. wikipedia.org Future research will focus on developing more efficient, sustainable, and cost-effective synthetic routes. This involves exploring novel reaction pathways and advanced catalytic systems that minimize waste and improve yield.

Research Findings:

Green Catalysis: A key direction is the replacement of traditional homogeneous catalysts with heterogeneous, recyclable catalysts. Solid acid catalysts, such as zeolites or functionalized resins, could offer higher selectivity, easier product separation, and reduced environmental impact. Research would involve screening various solid acids to find a candidate that efficiently catalyzes the acylation of 1,4-dichlorobenzene.

Flow Chemistry: Continuous flow synthesis presents a significant improvement over traditional batch processing. By performing the reaction in a microreactor, precise control over parameters like temperature, pressure, and reaction time can be achieved. This often leads to higher yields, improved safety for exothermic reactions, and easier scalability. The synthesis of this compound could be adapted to a flow process, potentially reducing reaction times from hours to minutes.

Alternative Acylating Agents: Exploration into activating succinic acid derivatives other than the anhydride could open new pathways. For instance, using succinyl chloride under milder conditions with a highly active, substoichiometric catalyst could improve the atom economy and reduce corrosive byproducts.

The following table compares a conventional synthesis with a potential advanced pathway.

FeatureConventional Pathway (Friedel-Crafts)Hypothetical Novel Pathway (Flow Chemistry)
Catalyst Aluminum Chloride (AlCl₃)Recyclable Solid Acid Catalyst
Stoichiometry >1 equivalent of catalystCatalytic amount
Solvent Dichloromethane or Nitrobenzene (B124822)Greener solvents (e.g., Cyrene) or solvent-free
Workup Aqueous quench, extractionDirect product isolation, catalyst filtration
Efficiency Moderate yield, significant wastePotentially higher yield, minimal waste
Safety Exothermic, HCl gas evolutionEnhanced temperature control, contained system

Development of Advanced Spectroscopic Techniques for In-Situ Monitoring of Chemical Transformations

Understanding the kinetics and mechanism of a chemical reaction is crucial for its optimization. Advanced spectroscopic techniques that allow for in-situ, real-time monitoring are invaluable tools for studying the synthesis of this compound. mdpi.com These Process Analytical Technology (PAT) tools provide a continuous stream of data from within the reaction vessel, eliminating the need for sampling and offline analysis. mdpi.com

Research Findings:

In-Situ FTIR and Raman Spectroscopy: Techniques like Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy can be used to track the concentration of reactants, intermediates, and products in real-time. mdpi.commdpi.com For the synthesis of this compound, an ATR probe inserted into the reactor could monitor the disappearance of the C=O stretching bands of succinic anhydride and the appearance of the characteristic ketone and carboxylic acid C=O bands of the product. This allows for the precise determination of reaction completion and can reveal the presence of any transient intermediates. mdpi.com Raman spectroscopy is complementary, especially in aqueous media, and can provide similar kinetic and mechanistic insights. mdpi.com

X-ray Absorption Spectroscopy (XAS): When using metal-based catalysts, XAS is a powerful tool for probing the electronic structure and coordination environment of the catalytic active site during the reaction. mdpi.comfrontiersin.org This can help elucidate the catalytic cycle and identify deactivation pathways, leading to the design of more robust catalysts.

Mass Spectrometry: In-situ mass spectrometry can monitor the headspace or liquid phase of a reaction to detect volatile byproducts or intermediates, providing another layer of mechanistic detail. frontiersin.org

The table below outlines the key vibrational frequencies that would be monitored during a typical synthesis using in-situ FTIR.

MoleculeFunctional GroupVibrational ModeTypical Wavenumber (cm⁻¹)
Succinic AnhydrideAnhydride C=OSymmetric Stretch~1860
Succinic AnhydrideAnhydride C=OAsymmetric Stretch~1780
This compoundKetone C=OStretch~1685
This compoundCarboxylic Acid C=OStretch~1710

Q & A

Q. What are the established synthetic routes for 4-(2,5-dichlorophenyl)-4-oxobutyric acid, and how can reaction conditions be optimized?

The compound is typically synthesized via Claisen condensation or nucleophilic substitution. For example, ethyl acetoacetate reacts with 2,5-dichloroaniline in the presence of a base (e.g., KOH or NaH) to form the ester intermediate, which is then hydrolyzed to yield the carboxylic acid . Optimization strategies include:

  • Catalyst selection : Use of phase-transfer catalysts to enhance reaction efficiency.
  • Temperature control : Maintaining temperatures between 60–80°C to minimize side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (ethanol/water) for high purity (>95%) .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm structural integrity, with characteristic peaks for the dichlorophenyl group (δ 7.2–7.8 ppm) and ketone (δ 2.8–3.2 ppm) .
  • Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]+^+ at m/z 263.0) and fragmentation patterns .
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .

Q. How is this compound utilized as a building block in organic synthesis?

It serves as a precursor for:

  • Pharmaceutical intermediates : Functionalization at the ketone or carboxylic acid group enables synthesis of amides, esters, or heterocycles (e.g., pyrrolidones) .
  • Material science : Incorporation into polymers or ligands for metal-organic frameworks (MOFs) due to its rigid aromatic core .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or purity data?

Discrepancies often arise from:

  • Starting material quality : Impurities in 2,5-dichloroaniline (e.g., isomer contamination) reduce yields. Verify supplier certificates of analysis (CoA) .
  • Reaction scale-up : Pilot-scale reactions may require adjusted stoichiometry (e.g., 1.2 equivalents of ethyl acetoacetate) and inert atmospheres to suppress oxidation .
  • Analytical calibration : Cross-validate purity assays (e.g., NMR vs. HPLC) using certified reference standards .

Q. What strategies are employed to study the biological activity of derivatives?

  • Derivatization : Introduce substituents (e.g., fluorination at the phenyl ring) to enhance bioavailability or target specificity .
  • In vitro assays : Test antimicrobial activity against S. aureus (MIC ≤ 25 µg/mL) or cytotoxicity in cancer cell lines (e.g., MCF-7) via MTT assays .
  • SAR studies : Correlate electronic effects (e.g., Cl vs. F substituents) with biological potency using computational models (DFT, molecular docking) .

Q. What are the challenges in derivatizing the oxobutyric acid moiety?

  • Steric hindrance : The dichlorophenyl group limits nucleophilic attack at the ketone. Use bulky Lewis acids (e.g., AlCl3_3) to activate the carbonyl .
  • Acid sensitivity : Protect the carboxylic acid with tert-butyl esters during reactions, followed by deprotection with TFA .

Q. How should safety protocols be tailored for handling this compound?

  • PPE : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure .
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal in halogenated waste containers .
  • Stability : Store at 2–8°C under nitrogen to prevent degradation (shelf life: 12 months) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.